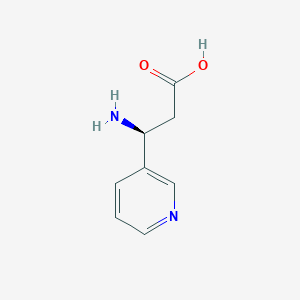

(S)-3-Amino-3-(pyridin-3-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTCEJINJFHMLO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-Amino-3-(pyridin-3-yl)propanoic Acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of (S)-3-Amino-3-(pyridin-3-yl)propanoic acid, a chiral β-amino acid of significant interest in pharmaceutical research and development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its chemical properties, synthesis, and potential applications as a key building block in modern therapeutics.

Introduction and Strategic Importance

This compound, also known as (S)-β-3-pyridyl-β-alanine, is a non-proteinogenic β-amino acid. Its structure is characterized by a propanoic acid backbone with an amino group at the β-position (C3) and a pyridin-3-yl substituent also at C3, which is a chiral center. The (S)-enantiomer is of particular importance as stereochemistry is a critical determinant of biological activity in drug-receptor interactions.

The strategic value of this molecule lies in its utility as a chiral building block. The pyridine ring offers a site for hydrogen bonding and potential π-π stacking interactions, while the amino and carboxylic acid groups provide handles for amide bond formation, making it an ideal component for constructing complex molecules and peptide mimics with enhanced metabolic stability. Its structural motifs are found in various biologically active compounds, including enzyme inhibitors.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups—a basic pyridine nitrogen, a basic primary amine, and an acidic carboxylic acid—confers amphoteric properties to the molecule.

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Data Summary

| Property | Value (Estimated/Analog Data) | Source/Comment |

| Molecular Formula | C₈H₁₀N₂O₂ | Calculated |

| Molecular Weight | 166.18 g/mol | Calculated[1] |

| Appearance | White to off-white solid | Typical for amino acids |

| Melting Point | ~210-220 °C | Based on methoxy-substituted analog (212-218 °C) |

| pKa (Acidic) | ~3.5 - 4.5 | Estimated for the carboxylic acid group. |

| pKa (Basic) | ~9.0 - 10.0 | Estimated for the primary amino group. |

| pKa (Pyridinium) | ~5.0 - 5.5 | Estimated for the pyridine nitrogen. |

| Optical Rotation [α]D | Positive value expected for this class of (S)-enantiomers. | The methoxy-substituted (S)-analog shows [α]D²⁵ = +10.0 ± 2º. The exact value is substance-specific. |

| Solubility | Soluble in water and polar protic solvents. | Expected behavior for a small, polar amino acid. |

| Storage Conditions | 2-8°C, sealed, dry | Standard for labile biochemicals. |

Asymmetric Synthesis Methodology

The enantioselective synthesis of β-amino acids is a well-established field in organic chemistry. While a specific, published protocol for this compound is not prominently available, a robust and scalable synthesis can be designed based on modern biocatalytic methods. The use of a transaminase (ATA) enzyme offers a highly selective and environmentally benign route.

Proposed Biocatalytic Synthesis Workflow

This proposed pathway utilizes a readily available starting material, 3-acetylpyridine, and leverages an (S)-selective ω-transaminase for the key asymmetric amination step.

Caption: Proposed chemoenzymatic synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methodologies for enzymatic transamination of β-keto acids[2][3].

Step 1: Synthesis of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate (β-Keto Ester)

-

System Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

-

Solvent: Add anhydrous THF or diethyl ether.

-

Reagent Addition: Slowly add a solution of 3-acetylpyridine (1.0 eq.) and diethyl carbonate (1.5 eq.) in the same anhydrous solvent.

-

Causality: The Claisen condensation requires a strong, non-nucleophilic base like NaH to deprotonate the α-carbon of the ketone, forming an enolate which then attacks the diethyl carbonate. An excess of diethyl carbonate drives the reaction to completion.

-

-

Reaction: Stir the mixture at room temperature or gentle reflux until TLC or LC-MS analysis indicates complete consumption of the starting ketone.

-

Workup: Carefully quench the reaction by slowly adding acetic acid, followed by saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure β-keto ester.

Step 2: Enzymatic Asymmetric Transamination

-

Buffer Preparation: Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5-8.5).

-

Reagent Mix: To the buffer, add the β-keto ester from Step 1 (e.g., 50 mM final concentration), an amine donor such as isopropylamine (10-20 eq.), and the cofactor pyridoxal 5'-phosphate (PLP, ~1 mM).

-

Causality: A large excess of the amine donor is crucial to shift the reaction equilibrium towards the product amine. PLP is an essential cofactor for the transaminase enzyme.

-

-

Enzyme Addition: Add a suitable esterase or lipase to hydrolyze the ester in situ to the β-keto acid. Concurrently, add an (S)-selective ω-transaminase (commercially available or expressed).

-

Self-Validation: The in situ hydrolysis prevents the unstable β-keto acid from decarboxylating. The high enantioselectivity of the transaminase ensures the formation of the desired (S)-enantiomer, which can be verified by chiral HPLC.

-

-

Reaction Conditions: Gently agitate the reaction mixture at a controlled temperature (typically 25-40 °C). Monitor the reaction progress by HPLC, observing the disappearance of the keto ester and the appearance of the amino acid product.

-

Workup and Isolation: Once the reaction reaches completion, acidify the mixture to pH ~3 with HCl to precipitate the enzyme, which is removed by centrifugation. The supernatant is then carefully neutralized to the isoelectric point (pI) of the amino acid (estimated ~6-7) to induce crystallization or is purified using ion-exchange chromatography.

-

Final Product: The resulting solid is collected by filtration, washed with cold water or ethanol, and dried under vacuum to yield this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the final compound is critical. The following data are predicted or based on the analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR (400 MHz, D₂O):

-

δ 8.5-8.7 (m, 2H, Pyridine H2, H6)

-

δ 7.8-8.0 (m, 1H, Pyridine H4)

-

δ 7.4-7.6 (m, 1H, Pyridine H5)

-

δ 4.5-4.7 (t, 1H, CH -NH₂)

-

δ 2.8-3.0 (d, 2H, CH₂ -COOH)

-

Note: Chemical shifts are highly dependent on pH due to protonation states of the three ionizable groups.

-

-

¹³C NMR (100 MHz, D₂O):

-

δ 175-178 (C=O, Carboxylic acid)

-

δ 147-150 (Pyridyl C2, C6)

-

δ 138-142 (Pyridyl C4)

-

δ 135-137 (Quaternary Pyridyl C3)

-

δ 124-126 (Pyridyl C5)

-

δ 50-55 (C-NH₂)

-

δ 40-45 (CH₂)

-

Note: NMR prediction tools can provide more refined estimates[4]. Experimental verification is essential.

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS):

-

Expected [M+H]⁺: m/z 167.08

-

Expected [M-H]⁻: m/z 165.07

-

Applications in Research and Drug Development

The primary application of this compound is as a specialized building block in medicinal chemistry, particularly for the synthesis of enzyme inhibitors.

Role in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Many modern oral hypoglycemic agents used for the treatment of type 2 diabetes are DPP-4 inhibitors, also known as "gliptins"[5][6]. A significant number of these drugs, including the blockbuster sitagliptin, are derived from chiral β-amino acids[3]. The β-amino acid moiety is crucial for binding to the S1 and S2 pockets of the DPP-4 enzyme active site[7][8].

While sitagliptin itself contains a trifluorophenyl group, the pyridyl moiety of the title compound serves a similar role as an aromatic, hydrogen-bond-accepting group. It is therefore a highly valuable scaffold for the discovery of new chemical entities in this therapeutic class. A patent for the preparation of 3-amino-3-aryl propionic acids highlights their utility as intermediates for such pharmaceuticals.

Logical Relationship in Drug Design

Caption: Role of the scaffold in targeting the DPP-4 enzyme.

Safety and Handling

As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and emergency procedures.

Conclusion and Future Outlook

This compound is a high-value chiral intermediate with significant potential in pharmaceutical synthesis. Its structural features make it an attractive component for designing novel enzyme inhibitors, particularly within the DPP-4 class. The advancement of biocatalytic methods, such as asymmetric transamination, provides an efficient and scalable route to this molecule, paving the way for its broader application in drug discovery pipelines. Future research will likely focus on incorporating this and similar scaffolds into new molecular entities targeting a range of metabolic and signaling pathways.

References

-

PubChem. (n.d.). 3-(3-Pyridyl)-D-alanine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Kim, H. J., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Retrieved January 14, 2026, from [Link]

- Ortho-McNeil Pharmaceutical, Inc. (2003). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. Google Patents.

-

Aytac, B., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Retrieved January 14, 2026, from [Link]

-

List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

-

ClinPGx. (n.d.). Dipeptidyl peptidase 4 (DPP-4) inhibitors. Retrieved January 14, 2026, from [Link]

-

Dharanipragada, R., et al. (1992). Asymmetric Synthesis of Unusual Amino Acids: An Efficient Synthesis of Optically Pure Isomers of β-Methylphenylalanine. ChemInform. Retrieved January 14, 2026, from [Link]

-

Callebaut, G., et al. (2012). Asymmetric synthesis of α,β-diamino acid derivatives with an aziridine-, azetidine- and γ-lactone-skeleton via Mannich-type additions across α-chloro-N-sulfinylimines. Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from [Link]

-

Liu, W., et al. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Retrieved January 14, 2026, from [Link]

-

Gellman, S. H., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. Retrieved January 14, 2026, from [Link]

-

Mathew, S., et al. (2017). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences. Retrieved January 14, 2026, from [Link]

-

Chao, T.-H., et al. (2022). Harnessing Transaminases to Construct Azacyclic Non-Canonical Amino Acids. ChemRxiv. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved January 14, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 14, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved January 14, 2026, from [Link]

-

de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine. Retrieved January 14, 2026, from [Link]

-

Asada, S., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. Retrieved January 14, 2026, from [Link]

-

Kim, H. J., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Retrieved January 14, 2026, from [Link]

Sources

- 1. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Visualizer loader [nmrdb.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US6258956B1 - Synthesis of 3-amino-3-aryl propanoates - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

(S)-3-Amino-3-(pyridin-3-yl)propanoic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (S)-3-Amino-3-(pyridin-3-yl)propanoic acid

Introduction: The Imperative for Rigorous Characterization

This compound is a chiral β-amino acid of significant interest in medicinal and pharmaceutical chemistry. As a key chiral intermediate, its structural integrity and stereochemical purity are paramount for the synthesis of biologically active molecules, including protease inhibitors.[1][2] The introduction of a chiral center and a pyridine moiety into a molecule can profoundly influence its binding interactions with biological targets.[1] Therefore, an unambiguous and exhaustive structure elucidation is not merely a procedural step but a foundational requirement for advancing any drug development program based on this scaffold.

This guide eschews a simple checklist of analytical techniques. Instead, it presents an integrated, logic-driven workflow for the complete structural and stereochemical characterization of this compound. We will explore the causality behind each experimental choice, demonstrating how a confluence of chromatographic and spectroscopic data builds an unassailable case for the molecule's identity, purity, and absolute configuration.

Part 1: Foundational Analysis - Purity and Stereochemical Integrity

Before delving into complex structural analysis, it is crucial to establish the purity of the analyte. The presence of impurities, particularly the incorrect enantiomer, can confound subsequent spectroscopic analysis and compromise biological assays.

High-Performance Liquid Chromatography (HPLC): A Two-Fold Mission

HPLC is the workhorse for assessing both chemical and enantiomeric purity.[3] The strategy involves two distinct phases:

-

Reversed-Phase HPLC for Chemical Purity: An initial analysis on a standard achiral column (e.g., C18) is performed to quantify any non-enantiomeric impurities.

-

Chiral HPLC for Enantiomeric Purity: This is the definitive test for stereochemical integrity. The direct method, employing a Chiral Stationary Phase (CSP), is preferred as it avoids the potential for racemization or side reactions associated with derivatization.[4] CSPs like those based on crown ethers or macrocyclic glycopeptides are particularly effective for separating underivatized amino acid enantiomers.[4][5][6]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity Assessment

-

System: Agilent 1260 Infinity II or equivalent HPLC system with a UV detector.

-

Column: ChiroSil® SCA(-) (15 cm × 4.6 mm, 5 µm) or equivalent crown-ether based CSP.[5]

-

Mobile Phase: 84% Methanol / 16% Water with 5 mM Perchloric Acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase. Inject 10 µL.

-

Validation: A racemic standard of 3-Amino-3-(pyridin-3-yl)propanoic acid must be run to confirm baseline separation of the (S) and (R) enantiomers and to establish their respective retention times. The analysis of the target sample should show a single peak corresponding to the (S)-enantiomer, with the area of the (R)-enantiomer peak below the limit of quantification (typically >99.5% enantiomeric excess).

Part 2: Confirming the Atomic Blueprint - Molecular Formula Determination

With purity established, the next logical step is to determine the elemental composition of the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule with high precision, allowing for the unambiguous determination of its molecular formula. Electrospray Ionization (ESI) is the preferred method for this polar, zwitterionic compound. The tertiary nitrogen in the pyridine ring is readily protonated, leading to a strong signal for the pseudomolecular ion [M+H]⁺.[7][8]

-

Expected Molecular Formula: C₈H₁₀N₂O₂

-

Monoisotopic Mass: 166.0742 g/mol

-

Expected [M+H]⁺ Ion: 167.0815 m/z

The observed mass should be within a narrow tolerance (typically <5 ppm) of the calculated mass to confirm the molecular formula. Tandem MS (MS/MS) experiments can further support the structure by analyzing fragmentation patterns. Key expected fragments would arise from the loss of H₂O, CO₂, and cleavage of the Cα-Cβ bond.[9]

Experimental Protocol: ESI-HRMS Analysis

-

System: Thermo Scientific Q Exactive HF or equivalent Orbitrap mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Sample Preparation: Dissolve 0.1 mg of the sample in 1 mL of 50:50 acetonitrile:water with 0.1% formic acid.

-

Infusion: Direct infusion via syringe pump at 5 µL/min.

-

Mass Analyzer Mode: Full scan mode (m/z 50-500) at a resolution of 120,000.

-

Data Analysis: Compare the observed m/z of the most abundant ion with the theoretical m/z for the [C₈H₁₀N₂O₂ + H]⁺ ion.

Part 3: Assembling the Pieces - Spectroscopic Structure Verification

Spectroscopy provides the direct evidence for the connectivity of atoms, confirming the arrangement of functional groups and the overall molecular skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for identifying the key functional groups present in the molecule.[10] The spectrum serves as a molecular fingerprint, confirming the presence of the carboxylic acid, amine, and pyridine ring.[11]

Table 1: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3200-3000 | O-H (Carboxylic Acid) | Stretching (broad) |

| 3100-3000 | N-H (Amine) | Stretching |

| ~3050 | C-H (Aromatic) | Stretching |

| ~2950 | C-H (Aliphatic) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1600, ~1480 | C=C, C=N (Pyridine Ring) | Ring Stretching |

| ~1580 | N-H (Amine) | Bending (Scissoring) |

| ~1400 | O-H (Carboxylic Acid) | Bending |

| ~1200 | C-O (Carboxylic Acid) | Stretching |

Note: The zwitterionic nature of the amino acid in the solid state may lead to the appearance of carboxylate (~1550-1610 cm⁻¹) and ammonium (~3000-2800 cm⁻¹) bands instead of carboxylic acid and free amine bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom. For this compound, a suite of 1D and 2D NMR experiments is required for full assignment.

The logical flow of NMR experiments is designed to build the structure piece by piece, from individual atoms to the final connected molecule.

Caption: Logical workflow for NMR-based structure elucidation.

-

¹H NMR: The pyridine ring protons will appear in the aromatic region (δ 7.0-8.5 ppm). The proton at C2 of the pyridine ring will be the most downfield due to its proximity to the nitrogen. The chiral methine proton (Hα) will be coupled to the two diastereotopic methylene protons (Hβ), which will appear as a complex multiplet, likely an ABX system.

-

¹³C NMR: The carbonyl carbon will be the most downfield signal (δ > 170 ppm). The pyridine carbons will appear between δ 120-150 ppm. The chiral carbon (Cα) will be around δ 50-60 ppm.[12]

-

HSQC: This experiment will definitively link each proton to the carbon it is attached to, confirming the assignments made in the 1D spectra.

-

COSY: This experiment will show the coupling between Hα and the two Hβ protons. It will also reveal the coupling network within the pyridine ring.

-

HMBC: This is the key experiment for confirming the overall skeleton. Crucial correlations are expected between:

-

The pyridine protons (H2, H4) and the chiral carbon (Cα).

-

The chiral proton (Hα) and the pyridine carbons (C3, C4).

-

The β-protons (Hβ) and the carbonyl carbon (C=O).

-

The β-protons (Hβ) and the chiral carbon (Cα).

-

Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.

Table 2: Summary of Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, representative values)

| Position | Atom Type | Predicted δ (ppm) | Multiplicity | Key Correlations (COSY, HMBC) |

| 2 (Pyridine) | ¹H | ~8.6 | s | HMBC to C4, C6, Cα |

| 4 (Pyridine) | ¹H | ~7.8 | d | COSY to H5; HMBC to C2, C6, Cα |

| 5 (Pyridine) | ¹H | ~7.4 | dd | COSY to H4, H6 |

| 6 (Pyridine) | ¹H | ~8.5 | d | COSY to H5; HMBC to C2, C4 |

| α (CH) | ¹H | ~4.5 | t or dd | COSY to Hβ; HMBC to Cβ, C=O, Pyridine C3, C4 |

| β (CH₂) | ¹H | ~2.8 | m | COSY to Hα; HMBC to Cα, C=O |

| C=O | ¹³C | ~173 | - | HMBC from Hα, Hβ |

| 2 (Pyridine) | ¹³C | ~150 | - | HMBC from H4, H6 |

| 3 (Pyridine) | ¹³C | ~135 | - | HMBC from H2, H4, H5, Hα |

| 4 (Pyridine) | ¹³C | ~138 | - | HMBC from H2, H5, H6 |

| 5 (Pyridine) | ¹³C | ~124 | - | HMBC from H4, H6 |

| 6 (Pyridine) | ¹³C | ~148 | - | HMBC from H2, H4, H5 |

| α (CH) | ¹³C | ~55 | - | HMBC from Hβ, Pyridine H2, H4 |

| β (CH₂) | ¹³C | ~40 | - | HMBC from Hα |

Conclusion: A Self-Validating Analytical Framework

The structural elucidation of this compound is achieved not by a single experiment, but by the logical integration of multiple, orthogonal analytical techniques. The workflow presented here constitutes a self-validating system where each result corroborates the others. Chiral HPLC confirms the stereochemical purity, HRMS provides the exact molecular formula, FTIR identifies the constituent functional groups, and a full suite of NMR experiments definitively establishes the atomic connectivity. This rigorous, multi-faceted approach ensures the highest degree of confidence in the identity and quality of this critical pharmaceutical building block, providing the authoritative grounding necessary for its successful application in research and drug development.

Overall Elucidation Workflow

Caption: Summary workflow for the complete structural validation.

References

- BenchChem. (2025).

- Sigma-Aldrich.

- LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids.

- Kuchar, M. et al. (2014).

- Zhang, J. et al. (2007). Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry. Analytical Chemistry.

- ResearchGate. FT-IR spectra of amino acids studied in the present work.

- Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains.

- Chromatography Today.

- ResearchGate. (2025). Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry | Request PDF.

- ResearchGate. (2022). Fourier Transform Infrared (FTIR)

- Goormaghtigh, E. et al. (2021).

- Gallagher, W. FTIR Analysis of Protein Structure.

- Manupatra. NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH.

- MySkinRecipes. (S)-3-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid.

- PubChem. 3-(Pyridin-3-yl)propanoic acid.

- MDPI. (2020).

- ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF.

- National Institute of Standards and Technology. Pyridine - the NIST WebBook.

- Tesi di dottorato. (2014). Chiral analysis by NMR spectroscopy.

- Spek, A. L. (2010). 3-(Pyridin-3-yl)propionic acid. PMC - NIH.

- FooDB. (2010). Showing Compound 3-Aminopropanoic acid (FDB002253).

- ChemicalBook. 3-Aminopropanol(156-87-6) 13C NMR spectrum.

- Spisni, A. et al. (1992). Chiral recognition of amino acid derivatives: an NMR investigation of the selector and the diastereomeric complexes. The Journal of Organic Chemistry.

- Miller, S. J. et al. (2025). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC - NIH.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

- 1. (S)-3-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. docs.manupatra.in [docs.manupatra.in]

- 10. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 11. chem.uwec.edu [chem.uwec.edu]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to (S)-3-Amino-3-(pyridin-3-yl)propanoic Acid

This guide provides a comprehensive technical overview of (S)-3-Amino-3-(pyridin-3-yl)propanoic acid, a chiral non-proteinogenic β-amino acid of significant interest in modern pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, analytical characterization, and applications, grounding all information in established scientific principles and methodologies.

Core Compound Identification and Properties

This compound is a unique chiral building block. Its structure incorporates a pyridine ring, which imparts specific electronic and solubility characteristics, and a β-amino acid backbone, a motif increasingly utilized in the design of peptidomimetics and pharmacologically active molecules.

Nomenclature and Identification:

-

Systematic Name: this compound

-

Common Synonyms: (S)-β-Pyridyl-β-alanine

-

CAS Number: 62247-21-6 (for the racemic mixture, (R,S)-3-Amino-3-(3-pyridyl)propionic acid)[1][2][3]

-

Molecular Formula: C₈H₁₀N₂O₂[3]

-

Molecular Weight: 166.18 g/mol [3]

Physicochemical Data Summary:

| Property | Value/Description | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [3] |

| Molecular Weight | 166.18 g/mol | [3] |

| Appearance | Typically an off-white to white solid. | General Knowledge |

| Purity (Typical) | ≥98% (by HPLC) | [3] |

| Chirality | Contains one stereocenter at the C3 position. | General Knowledge |

Synthesis and Chiral Resolution: A Process-Oriented Approach

The synthesis of enantiomerically pure this compound is not trivial and relies on a robust resolution of a racemic precursor. The most authoritative and scalable method involves the synthesis of an N-protected racemic acid followed by diastereomeric salt crystallization.[4] This approach is favored in process chemistry due to its efficiency and high fidelity in establishing the desired stereochemistry.

Rationale for the Synthetic Strategy

Direct asymmetric synthesis can be complex; therefore, a resolution strategy is often more expedient for producing kilogram quantities.[4] The chosen workflow involves three key stages:

-

Synthesis of the Racemic Core: Creating the racemic version of the N-protected β-amino acid.

-

Chiral Resolution: Using a chiral resolving agent to form diastereomeric salts that have different solubilities, allowing for their separation by crystallization.

-

Deprotection and Isolation: Removing the protecting group to yield the final, enantiopure amino acid.

The use of a tert-Butoxycarbonyl (Boc) protecting group is a deliberate choice. The Boc group is stable under the conditions required for forming the diastereomeric salt but can be removed under acidic conditions that are typically non-racemizing, thus preserving the hard-won enantiopurity.

Experimental Workflow: Synthesis & Resolution

The following diagram outlines the validated workflow for producing the (S)-enantiomer, starting from the racemic N-Boc protected intermediate.

Caption: A validated workflow for the chiral resolution of the target compound.[4]

Detailed Protocol Insights (Based on Published Procedure[4])

-

Diastereomeric Salt Formation: A solution of racemic N-Boc-3-amino-3-(pyridin-3-yl)propanoic acid in a suitable solvent like ethyl acetate is heated. A solution of the resolving agent, (1R,2S)-(−)-ephedrine, is added. The choice of ephedrine is critical; its specific stereochemistry interacts with the (S)- and (R)-amino acids to form diastereomeric salts with significantly different crystal lattice energies and, consequently, solubilities.[4]

-

Selective Crystallization: The solution is slowly cooled. The diastereomeric salt of the (S)-acid with (1R,2S)-(−)-ephedrine is less soluble and selectively crystallizes out of the solution. Adding more solvent may be necessary to maintain efficient stirring as the solid precipitates. This step is the core of the resolution, and its success depends on precise control of temperature and concentration.[4]

-

Salt Liberation: The crystallized salt is isolated by filtration. It is then dissolved in water and treated with a base (e.g., NaOH) to neutralize the carboxylic acid and liberate the free base of the ephedrine. The ephedrine can then be extracted into an organic solvent like dichloromethane (CH₂Cl₂), leaving the sodium salt of the (S)-N-Boc-amino acid in the aqueous phase.[4]

-

Acidification & Deprotection: The aqueous layer is carefully acidified (e.g., with NaHSO₄) to a specific pH (~3.8), causing the enantiomerically enriched (S)-N-Boc-amino acid to crystallize.[4] This solid is then subjected to a final deprotection step, typically using a strong acid like HCl in methanol, to cleave the Boc group and yield the final product, often as a hydrochloride salt.[4]

Analytical Characterization and Quality Control

Ensuring the chemical purity and, most importantly, the enantiomeric excess (e.e.) of the final product is paramount. A multi-faceted analytical approach is required for a self-validating system of quality control.

Core Analytical Workflow

The following diagram illustrates a standard workflow for the comprehensive analysis of a batch of this compound.

Caption: A standard quality control workflow for compound verification.

Key Analytical Techniques

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique for determining enantiomeric purity.

-

Rationale: Enantiomers have identical physical properties in an achiral environment, making them inseparable on standard HPLC columns. A chiral stationary phase (CSP) is required to create a transient diastereomeric interaction, leading to different retention times for the (S) and (R) enantiomers.

-

Field-Proven Method: For underivatized β-amino acids like this, zwitterionic CSPs are highly effective. Columns such as CHIRALPAK ZWIX(+) and ZWIX(-) have demonstrated successful separation of the enantiomers of 3-amino-3-(pyridin-3-yl)propanoic acid.[5]

-

Typical Conditions: A mobile phase consisting of a mixture of methanol and acetonitrile, with additives like acetic acid (AcOH) and triethylamine (TEA) to control ionization and improve peak shape, is commonly employed.[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess chemical purity. The spectra should be consistent with the expected structure, showing the characteristic signals for the pyridine ring protons and the aliphatic protons of the propanoic acid backbone.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the protonated molecule ([M+H]⁺).[4] This unequivocally confirms the molecular formula.

Applications in Research and Drug Development

The value of this compound lies in its utility as a specialized chiral building block. Its structural features are leveraged in several areas of medicinal chemistry.

-

Peptidomimetics and Protease Inhibitors: The β-amino acid structure provides resistance to enzymatic degradation by peptidases compared to natural α-amino acids. This makes it an attractive component for designing more stable peptide-based drugs. Its functional groups (amine, carboxylic acid, pyridine) can engage in specific binding interactions with enzyme active sites, making it a valuable intermediate for protease inhibitors.[6]

-

Neuroscience Research: The pyridine moiety is a common feature in centrally active compounds. This compound and its derivatives are used as tools to study neurotransmitter systems and develop novel agents targeting neurological disorders.[1] The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is crucial for interactions with biological receptors.

-

Constrained Scaffolds: The defined stereochemistry and functionality allow it to be incorporated into complex molecular scaffolds. This helps medicinal chemists to control the three-dimensional arrangement of pharmacophoric elements, leading to improved potency and selectivity for a given biological target.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

General Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is often recommended for long-term stability) to prevent degradation.[7]

-

Toxicity: While specific toxicity data is limited, compounds of this class may cause skin and eye irritation. Avoid inhalation of dust and direct contact with skin and eyes.

References

-

Kamerbeek, N. M., et al. (2001). An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds. Organic Process Research & Development, 5(2), 99-103. [Link]

-

MySkinRecipes. (n.d.). (S)-3-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid. Retrieved from MySkinRecipes Product Page. [Link]

-

CP Lab Safety. (n.d.). 3-Amino-3-(3-pyridyl)propionic Acid, min 98% (HPLC), 100 grams. Retrieved from CP Lab Safety Product Page. [Link]

-

Chiral Technologies. (n.d.). Amino Acid Database. Retrieved from Chiral Technologies. [Link]

Sources

A Comprehensive Technical Guide on (S)-3-Amino-3-(pyridin-3-yl)propanoic Acid for Advanced Drug Development

Abstract: This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the strategic utilization of (S)-3-Amino-3-(pyridin-3-yl)propanoic acid. We provide a comprehensive analysis of its core molecular properties, including its precise molecular weight, alongside detailed, field-proven methodologies for its synthesis and analytical characterization. The guide further explores the compound's critical role as a chiral building block in contemporary drug design, with a particular focus on its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring both technical accuracy and practical applicability.

The Strategic Value in Medicinal Chemistry

This compound is a non-proteinogenic β-amino acid that has garnered significant attention in pharmaceutical development. Its structural motifs—a stereochemically defined amino group, a carboxylic acid handle for amide bond formation, and a pyridine ring—offer a trifecta of functionalities that are highly desirable in modern drug design. The pyridine moiety, in particular, can act as a bioisostere for a phenyl ring, enhancing solubility and providing a key hydrogen bond acceptor. The fixed "S" stereochemistry at the beta-carbon is often crucial for achieving high-affinity and selective interactions with biological targets. This guide will provide the foundational knowledge and practical protocols necessary to leverage these features effectively in a drug discovery workflow.

Core Molecular Profile

An exacting understanding of the physicochemical properties of a starting material is fundamental to reproducible and successful synthesis and analysis.

Molecular Weight and Formula

Precise molecular weight is critical for stoichiometric calculations in synthesis and for accurate interpretation of mass spectrometry data.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Average Molecular Weight | 166.18 g/mol | [1] |

| Monoisotopic Molecular Weight | 166.074227 g/mol | [2] |

Note on Molecular Weight: For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the value of choice for accurate mass measurements and elemental composition confirmation.

Chemical Structure

The spatial arrangement of the atoms in this compound dictates its reactivity and potential for chiral recognition at enzyme active sites.

Caption: Chemical structure of this compound.

Synthesis and Stereochemical Control

The enantiopurity of this compound is paramount for its use in pharmaceutical synthesis. The following outlines a robust, scalable approach for its preparation.

Synthesis Protocol: A Generalized Approach

While multiple synthetic routes exist, a common strategy involves the resolution of a racemic mixture or an asymmetric synthesis. A generalized one-pot synthesis for 3-amino-3-arylpropionic acids involves the reaction of an aryl aldehyde, malonic acid, and a source of ammonia.

Caption: A logical workflow for the synthesis and chiral resolution of the target compound.

Expertise-Driven Rationale:

-

One-Pot Synthesis: This approach is often favored in process chemistry for its efficiency, reducing the number of intermediate isolation steps and thus minimizing material loss and solvent usage.[3]

-

Chiral Resolution: The formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid, is a classic and reliable method for separating enantiomers on a large scale. The differential solubility of the diastereomeric salts allows for their separation by fractional crystallization.[4]

Analytical Validation: Ensuring Purity and Identity

Rigorous analytical characterization is non-negotiable to ensure the quality of the chiral intermediate, which directly impacts the purity and efficacy of the final active pharmaceutical ingredient (API).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity of the target compound.

Detailed Protocol:

-

Column: A zwitterionic chiral stationary phase (CSP) is highly effective for this class of compounds. The CHIRALPAK ZWIX(-) column has demonstrated successful separation.

-

Mobile Phase: A mixture of Methanol/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH).[5]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 25 °C.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 254-260 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.22 µm filter before injection.

-

Validation: The method should be validated by running a racemic standard to confirm the retention times of both enantiomers and to calculate the resolution factor. The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) enantiomers.

| Parameter | Condition | Reference |

| Column | CHIRALPAK ZWIX(-) | [5] |

| Mobile Phase | MeOH/MeCN (50/50) + 25 mM TEA + 50 mM AcOH | [5] |

| Detection | UV | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for the protons on the pyridine ring, a multiplet for the methine proton at the chiral center, and two diastereotopic protons for the adjacent methylene group.

-

¹³C NMR: The spectrum will display eight distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the pyridine carbons will be characteristic, and the aliphatic carbons will appear in the upfield region. Data from related amino acid derivatives suggest the carbonyl carbon of the N-Boc protected version appears around 172-176 ppm.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) provides confirmation of the elemental composition.

-

Expected Ion (ESI+): [M+H]⁺ = 167.0815

Application in Drug Development: A Key Building Block for DPP-4 Inhibitors

This compound and its derivatives are pivotal intermediates in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a major class of oral anti-diabetic drugs.

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.

Caption: Mechanism of action of DPP-4 inhibitors in glucose homeostasis.

Case Study: Synthesis of Sitagliptin

While Sitagliptin itself does not contain the pyridinylpropanoic acid moiety, its synthesis often involves related β-amino acid intermediates. The synthetic strategies developed for Sitagliptin, a prominent DPP-4 inhibitor, highlight the importance of chiral β-amino acids in this drug class.[8][9] The methodologies for creating the chiral amine center are directly translatable to syntheses involving this compound for other DPP-4 inhibitor candidates.

Conclusion

This compound is a high-value chiral building block with direct applicability in the development of modern pharmaceuticals, most notably DPP-4 inhibitors. Its well-defined stereochemistry and versatile functional groups make it an attractive starting material for creating complex and highly specific drug candidates. A comprehensive understanding of its molecular properties, coupled with robust and validated protocols for its synthesis and analysis, is essential for its effective integration into drug discovery and development pipelines. This guide provides the necessary technical foundation for scientists and researchers to confidently and effectively utilize this important molecule.

References

-

Thieme. (2014, June 29). (S)-Sitagliptin……….Synfacts. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Sitagliptin. Retrieved from [Link]

-

Chiral Technologies. (n.d.). Amino Acid Database - HPLC. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (S)-3-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, October 6). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PubMed Central. Retrieved from [Link]

-

Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). CID 158720422. PubChem. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

- 1. 3-amino-3-(pyridin-4-yl)propanoic acid | 3429-24-1 [sigmaaldrich.com]

- 2. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0295057) [np-mrd.org]

- 6. mdpi.com [mdpi.com]

- 7. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (S)-3-Amino-3-(pyridin-3-yl)propanoic Acid: Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(pyridin-3-yl)propanoic acid, a chiral β-amino acid, has emerged as a pivotal building block in contemporary pharmaceutical research and development. Its unique structural architecture, featuring a pyridine ring and a stereocenter at the β-position, imparts valuable pharmacological properties, making it a sought-after intermediate in the synthesis of novel therapeutics. This guide provides an in-depth exploration of its synthesis, stereoselective preparation, analytical characterization, and key applications in drug discovery, with a particular focus on its role in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors and its potential in neuroscience.

Table of Contents

-

Nomenclature and Physicochemical Properties

-

Stereoselective Synthesis Strategies

-

Analytical Characterization

-

Applications in Drug Development

-

References

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of interest is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | Internal |

| Synonyms | (S)-3-Amino-3-(3-pyridyl)propionic acid | [1] |

| CAS Number | 62247-21-6 (racemic) | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Storage | 2-8°C, sealed, dry | [2] |

Stereoselective Synthesis Strategies

The therapeutic efficacy of chiral molecules is often confined to a single enantiomer. Consequently, the development of efficient stereoselective synthetic routes to obtain enantiomerically pure this compound is of utmost importance. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, minimizing the formation of the unwanted stereoisomer. A prominent and effective method involves the conjugate addition of a chiral nucleophile to an α,β-unsaturated precursor.

A well-established approach utilizes the conjugate addition of a homochiral lithium amide to a tert-butyl 3-(pyridin-3-yl)acrylate. The stereochemical outcome of this reaction is dictated by the chirality of the lithium amide, enabling the selective formation of the (S)-enantiomer.

Experimental Protocol: Asymmetric Conjugate Addition

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

-

Preparation of the Chiral Lithium Amide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amine (e.g., (R)-N-benzyl-N-(α-methylbenzyl)amine) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes to ensure complete formation of the lithium amide.

-

Conjugate Addition: In a separate flame-dried flask under an inert atmosphere, dissolve tert-butyl 3-(pyridin-3-yl)acrylate in anhydrous THF and cool to -78 °C. To this solution, add the pre-formed chiral lithium amide solution dropwise via cannula. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Deprotection: Purify the crude product by column chromatography on silica gel. The resulting protected β-amino ester can then be deprotected (e.g., hydrolysis of the ester and hydrogenolysis of the benzyl groups) to yield this compound.

Caption: Asymmetric synthesis workflow.

Chiral Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 3-Amino-3-(pyridin-3-yl)propanoic acid. Enzymatic resolution is a particularly attractive method due to the high enantioselectivity and mild reaction conditions offered by enzymes. Lipases are commonly employed for this purpose.[3]

The principle of enzymatic resolution relies on the differential rate of reaction of the two enantiomers with a particular enzyme. For instance, in the presence of a lipase, one enantiomer of a racemic ester derivative may be selectively hydrolyzed to the corresponding carboxylic acid, leaving the other enantiomer in its ester form. These two compounds, now having different chemical properties, can be readily separated.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol outlines a general procedure for the enzymatic resolution of a racemic ester of 3-Amino-3-(pyridin-3-yl)propanoic acid.

-

Substrate Preparation: Synthesize the racemic methyl or ethyl ester of 3-Amino-3-(pyridin-3-yl)propanoic acid using standard esterification methods (e.g., Fischer esterification).

-

Enzymatic Hydrolysis: In a suitable buffer solution (e.g., phosphate buffer, pH 7.0), suspend the racemic ester. Add the selected lipase (e.g., Candida antarctica lipase B, CALB). The choice of lipase and reaction conditions (temperature, pH, solvent) may require optimization to achieve high enantioselectivity and conversion.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), to determine the enantiomeric excess (ee) of both the remaining ester and the formed carboxylic acid.

-

Separation and Isolation: Once the desired conversion and enantiomeric excess are reached, stop the reaction. Extract the unreacted ester with an organic solvent. Acidify the aqueous layer to protonate the carboxylic acid, which can then be extracted with an organic solvent.

-

Hydrolysis: The separated, enantiomerically enriched ester can be hydrolyzed under acidic or basic conditions to yield the desired this compound.

Caption: Enzymatic resolution workflow.

Analytical Characterization

The structural elucidation and purity assessment of this compound are critical for its use in research and drug development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Table 2: Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring, the α- and β-protons of the propanoic acid backbone, and the amine and carboxylic acid protons. The chemical shifts and coupling constants will be characteristic of the structure. |

| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the pyridine ring, and the aliphatic carbons. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. For the related 3-(pyridin-3-yl)propanoic acid, prominent peaks are observed at m/z 106 and 134.[5] |

| Chiral HPLC | A single peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric purity of the sample. |

Applications in Drug Development

The unique structural features of this compound make it a valuable synthon in the development of various therapeutic agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

One of the most significant applications of β-amino acids is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.[6] The β-amino acid moiety is crucial for the interaction of these inhibitors with the active site of the DPP-4 enzyme.[7]

While the direct synthesis of the blockbuster drug Sitagliptin starts from a different β-amino acid precursor, this compound serves as a key structural motif and a valuable building block for the design and synthesis of novel DPP-4 inhibitors. Its pyridine ring can engage in specific interactions with amino acid residues in the S2 subsite of the DPP-4 active site, such as Glu205 and Glu206, which are important for binding.[8]

Caption: Mechanism of DPP-4 inhibition.

Neuroscience Research

This compound and its derivatives are also of significant interest in the field of neuroscience. Due to its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), it is considered a GABA analogue.[9][10] GABA analogues are a class of drugs used to treat a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[11]

The pyridine moiety can modulate the molecule's interaction with GABA receptors or transporters, potentially leading to novel therapeutic effects. Research in this area is ongoing, with the aim of developing new drugs that can selectively target specific subtypes of GABA receptors or influence GABAergic neurotransmission in a more nuanced manner. The development of novel derivatives based on this scaffold could lead to new treatments for conditions such as anxiety, depression, and other neurological disorders.[12]

Conclusion

This compound is a chiral molecule of significant importance in medicinal chemistry and drug development. Its stereoselective synthesis, primarily through asymmetric conjugate addition or enzymatic resolution, provides access to the enantiomerically pure compound required for pharmaceutical applications. As a key building block, it plays a crucial role in the design and synthesis of novel DPP-4 inhibitors for the treatment of type 2 diabetes and holds promise for the development of new therapeutic agents targeting the central nervous system. The in-depth understanding of its synthesis, characterization, and applications presented in this guide serves as a valuable resource for researchers dedicated to advancing the frontiers of pharmaceutical science.

References

-

PubChem. 3-(Pyridin-3-yl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Available from: [Link]

-

Almac. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Available from: [Link]

-

Organic Syntheses. Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Available from: [Link]

-

OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Available from: [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

-

PubMed. A role of GABA analogues in the treatment of neurological diseases. Available from: [Link]

-

MySkinRecipes. (S)-3-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid. Available from: [Link]

-

Wikipedia. GABA analogue. Available from: [Link]

-

PubMed. 3-substituted GABA analogs with central nervous system activity: a review. Available from: [Link]

-

National Center for Biotechnology Information. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Available from: [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Available from: [Link]

-

National Center for Biotechnology Information. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Available from: [Link]

-

MDPI. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Available from: [Link]

-

MDPI. Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Available from: [Link]

-

Organic Syntheses. Preparation of (S)-tert-ButylPyOx and Palladium- Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Available from: [Link]

-

NIST WebBook. 3-Pyridinepropionic acid. Available from: [Link]

-

Capot Chemical. Specifications of 3-Amino-3-(pyridin-3-yl)propanoic acid. Available from: [Link]

-

ResearchGate. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids | Request PDF. Available from: [Link]

-

Semantic Scholar. Asymmetric synthesis and applications of beta-amino Weinreb amides. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

MDPI. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. Available from: [Link]

-

PubMed. Novel 3-carboxy- And 3-phosphonopyrazoline Amino Acids as Potent and Selective NMDA Receptor Antagonists: Design, Synthesis, and Pharmacological Characterization. Available from: [Link]

-

National Center for Biotechnology Information. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

-

PubMed. Novel α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor (AMPAR) potentiator LT-102: A promising therapeutic agent for treating cognitive impairment associated with schizophrenia. Available from: [Link]

-

U.S. Pharmacist. Guiding Novel Neurologic Drug Approvals. Available from: [Link]

-

National Center for Biotechnology Information. Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. Available from: [Link]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. (S)-3-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. almacgroup.com [almacgroup.com]

- 5. 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]

- 11. DSpace [cora.ucc.ie]

- 12. Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel β-Pyridyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

β-Pyridyl amino acids represent a pivotal class of unnatural amino acids, offering a unique scaffold for the development of innovative therapeutics and advanced biological probes. The pyridine moiety, a prevalent feature in numerous successful pharmaceuticals, imparts distinct electronic properties, metabolic stability, and the capacity for specific biological interactions.[1][2] This guide provides an in-depth exploration of the discovery and synthesis of novel β-pyridyl amino acids, with a focus on robust synthetic methodologies, the rationale behind experimental design, and their burgeoning applications in medicinal chemistry. We will dissect key synthetic strategies, from classical approaches to modern catalytic systems, and present detailed, validated protocols. This document is intended to serve as a comprehensive resource for researchers aiming to leverage the unique potential of β-pyridyl amino acids in their scientific endeavors.

The Ascending Significance of β-Pyridyl Amino Acids in Modern Drug Discovery

The incorporation of unnatural amino acids into peptides and small molecules is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological profiles. Among these, β-amino acids have garnered substantial interest for their ability to form stable secondary structures in peptides and for their presence in a variety of biologically active natural products.[3][4] The introduction of a pyridyl ring into a β-amino acid framework further enhances its utility, creating a scaffold with significant potential.

The pyridine ring is not merely a passive structural element; its nitrogen atom can act as a hydrogen bond acceptor or coordinate with metal ions in biological systems, while the aromatic ring itself can engage in π-stacking interactions.[1] This versatility has led to the inclusion of pyridine derivatives in a wide array of approved drugs.[2] Consequently, β-pyridyl amino acids are sought-after building blocks for creating molecules with enhanced binding affinity, modulated pharmacokinetic properties, and improved metabolic stability.[1] Recent research has also highlighted their application as environmentally sensitive fluorescent probes, opening new avenues for their use in chemical biology and diagnostics.[5][6][7][8]

Strategic Pathways to the Synthesis of β-Pyridyl Amino Acids

The synthesis of β-pyridyl amino acids can be broadly categorized into two strategic approaches: the formation of the pyridine ring on an existing amino acid scaffold, and the introduction of the amino group to a pyridine-containing precursor. The choice of strategy is often dictated by the desired substitution pattern on the pyridine ring and the stereochemical requirements of the final product.

Constructing the Heterocycle: A Multi-step Approach to Fluorescent β-Pyridyl α-Amino Acids

A notable and innovative strategy involves the construction of the pyridine ring from an acyclic, enone-derived α-amino acid. This multi-step synthesis allows for the late-stage introduction of diverse functionalities, making it particularly suitable for creating libraries of novel compounds for screening purposes. A key advantage of this approach is the ability to generate highly substituted pyridyl rings with tailored electronic and photophysical properties.[5][9]

This synthesis is typically carried out in two main stages:

-

Preparation of a Biaryl Pyridyl Moiety: This stage focuses on forming the core heterocyclic structure.

-

Late-Stage Functionalization: This involves further modification of the pyridyl unit, often through cross-coupling reactions, to introduce additional aryl groups.[5][9]

A particularly effective sequence for the first stage employs a Lewis acid-catalyzed hetero-Diels-Alder reaction followed by a modified Knoevenagel-Stobbe condensation.[5][6][7][8][9]

Caption: Synthetic workflow for fluorescent β-pyridyl amino acids.

This protocol is a synthesized representation of the methodologies described in the literature.[5][7][9]

Step 1: Preparation of the Enone-Derived α-Amino Acid

-

Phosphonate Ester Formation: Start with a suitably protected L-aspartic acid derivative. React it with the anion of dimethyl methylphosphonate to regioselectively form the β-ketophosphonate ester. Typical yields for this step are high (e.g., 92%).[5][9]

-

Protecting Group Exchange (if necessary): Depending on the initial protecting group on the amine (e.g., Trityl), it may be necessary to swap to a more suitable group like Cbz (Carboxybenzyl) for subsequent steps. This is typically achieved by treatment with an acid (e.g., TFA) followed by reaction with benzyl chloroformate.[5][9]

-

Horner-Wadsworth-Emmons Reaction: React the β-ketophosphonate ester with an appropriate aryl aldehyde (e.g., p-methoxybenzaldehyde) to yield the corresponding E-enone as the sole product. Yields are generally good (e.g., 71%).[5]

Step 2: Heterocycle Formation

-

Hetero-Diels-Alder Reaction: Treat the enone-derived α-amino acid with a vinyl ether (e.g., ethyl vinyl ether) in the presence of a Lewis acid catalyst, such as Yb(fod)₃. This reaction forms a dihydropyran intermediate. This step is highly regioselective.[6][7][8]

-

Knoevenagel-Stobbe Reaction: The dihydropyran intermediate, which serves as a latent 1,5-dicarbonyl compound, is then reacted with hydroxylamine. This condensation and subsequent aromatization reaction forms the desired pyridine ring. This two-step sequence from the enone often proceeds in good overall yield (e.g., 63% over two steps).[5]

This robust sequence provides a versatile platform for generating a variety of β-pyridyl α-amino acids with potential for strong, environmentally sensitive fluorescence.[7][8]

Asymmetric Synthesis via Conjugate Addition

For applications in drug development, achieving high enantiomeric purity is critical. Asymmetric conjugate addition of a chiral amine to a pyridine-containing α,β-unsaturated ester is a powerful method for the stereocontrolled synthesis of β-pyridyl-β-amino acids.[10][11][12]

The success of this method is highly dependent on the position of the nitrogen atom within the pyridine ring and the substitution pattern of the ring itself.

Caption: Asymmetric synthesis of β-pyridyl-β-amino acids.

The diastereoselectivity of the conjugate addition is profoundly influenced by the position of the nitrogen atom in the pyridine ring.

-

3- and 4-Pyridyl Substrates: Conjugate addition to tert-butyl 3-(3-pyridyl)- and 3-(4-pyridyl)prop-2-enoates using a homochiral lithium amide proceeds with high diastereoselectivity (e.g., 84% de).[10][11] This allows for the synthesis of the corresponding (S)-β-amino acid derivatives in high enantiomeric excess (97-98% ee) after recrystallization and deprotection.[10][12]

-

2-Pyridyl Substrates: In contrast, the reaction with tert-butyl 3-(2-pyridyl)prop-2-enoate shows very low levels of diastereoselectivity.[11] This is attributed to the chelation of the pyridyl nitrogen to the lithium amide complex, which disrupts the required transition state for high stereocontrol.[11]

-

Overcoming the Chelation Problem: This issue can be mitigated by introducing a substituent on the pyridine ring, for example, at the 6-position. This steric hindrance minimizes the chelation effect, restoring high levels of diastereoselectivity. This insight was successfully applied to the asymmetric synthesis of a protected β-amino ester component of the natural product kedarcidin, achieving 97% ee.[10][11][12]

| Pyridyl Substrate | Diastereomeric Excess (de) | Final Enantiomeric Excess (ee) | Reference |

| tert-Butyl 3-(3-pyridyl)prop-2-enoate | 84% | 97% | [10][11] |

| tert-Butyl 3-(4-pyridyl)prop-2-enoate | 84% | 98% | [10][11] |

| tert-Butyl 3-(2-pyridyl)prop-2-enoate | Low | N/A | [11] |

| tert-Butyl 3-(2-chloro-3-MOM-6-pyridyl)prop-2-enoate | High | 97% | [10][11][12] |

Applications and Future Outlook

The synthetic methodologies detailed above provide access to a diverse range of novel β-pyridyl amino acids with significant potential in various fields.

-

Fluorescent Probes: β-Pyridyl α-amino acids with electron-rich substituents have been shown to exhibit strong, charge-transfer-based fluorescence with large Stokes shifts and high quantum yields.[7] Their photophysical properties are often sensitive to the local environment, such as solvent polarity, making them excellent candidates for use as probes in biological imaging and to study protein-protein interactions.[5][8][9]

-

Peptidomimetics and Drug Design: The incorporation of conformationally constrained β-pyridyl amino acids into peptides can enhance their resistance to enzymatic degradation and improve their pharmacological properties.[3][4] They are valuable building blocks for developing inhibitors of enzymes such as the hepatitis C virus (HCV) NS5B polymerase.[3]

-

Catalysis: Chiral β-amino acid derivatives are also finding applications as ligands in asymmetric catalysis, further broadening their utility in organic synthesis.

The continued development of novel synthetic routes, particularly those that are catalytic and enantioselective, will undoubtedly expand the accessibility and diversity of β-pyridyl amino acids. This will, in turn, accelerate their application in the discovery of new therapeutics, advanced diagnostic tools, and novel materials.

References

- Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores.

- Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores.

- Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores.

- Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Asymmetric synthesis of β-pyridyl-β-amino acid deriv

- Synthesis and Fluorescent Properties of β-Pyridyl α-Amino Acids.

- Asymmetric synthesis of β-pyridyl-β-amino acid deriv

- Synthesis and Fluorescent Properties of β-Pyridyl α-Amino Acids. PubMed.

- β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.

- The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.

- Impact of pyridine incorporation into amino acids and peptide drugs.

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Pharmacologically active β-amino acid derivatives.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

- Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]